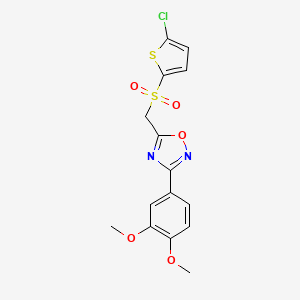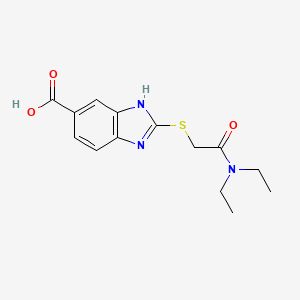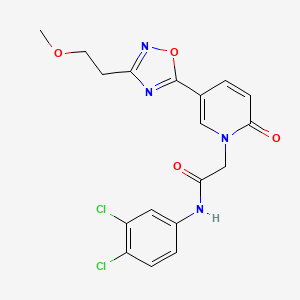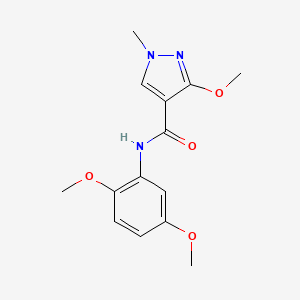
5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Wirkmechanismus
The mechanism of action of 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or receptors in the body, which could lead to a reduction in blood pressure or the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide has a number of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models, and may have potential as an antihypertensive agent in humans. Additionally, the compound has been shown to have potential as a treatment for cardiovascular diseases and cancer, although further research is needed to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide in lab experiments is that it has been shown to have potential as an antihypertensive agent and a treatment for cardiovascular diseases and cancer. However, one limitation is that the compound's mechanism of action is not fully understood, which may make it difficult to design experiments that can fully explore its potential applications.
Zukünftige Richtungen
There are a number of future directions that could be explored in relation to 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide. One potential direction is to conduct further research into the compound's mechanism of action, which could help to identify potential new applications for the compound. Additionally, future research could focus on optimizing the synthesis method for the compound, which could help to make it more accessible for scientific research. Finally, future research could explore the potential use of the compound in combination with other drugs or therapies, which could help to enhance its effectiveness as a treatment for various diseases.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This compound is then reacted with 1-(p-tolyl)-1H-tetrazole-5-carbaldehyde in the presence of a base to form the intermediate product. The final product is obtained by reacting the intermediate with N-methyl-4-piperidone.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to have potential as an antihypertensive agent, as well as a potential treatment for cardiovascular diseases and cancer.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-11-3-6-13(7-4-11)23-16(20-21-22-23)10-19-17(24)14-9-12(18)5-8-15(14)25-2/h3-9H,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMSPABVOJOBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-Amino-5-[(4-fluorophenyl)amino]-4-[(4-methoxyphenyl)sulfonyl]-2-thienyl}(1,3-benzodioxol-5-yl)methanone](/img/structure/B2824557.png)


![tert-Butyl N-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]carbamate](/img/structure/B2824561.png)


![1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine](/img/structure/B2824566.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2824568.png)
![6-(benzylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2824569.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2824573.png)
![2-(cyclopentylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2824576.png)